molecular formula C22H23N3O7S B580283 N-(1,2-Dicarboxyethyl) rosiglitazone CAS No. 956239-35-3

N-(1,2-Dicarboxyethyl) rosiglitazone

Cat. No. B580283
CAS RN: 956239-35-3
M. Wt: 473.5
InChI Key: XZEIFCBFLCYRAH-UHFFFAOYSA-N
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Description

“N-(1,2-Dicarboxyethyl) rosiglitazone” is a derivative of rosiglitazone . Rosiglitazone is an anti-diabetic drug in the thiazolidinedione class of drugs . It is used as an adjunct to diet and exercise to maintain glycemic control in type 2 diabetes .


Synthesis Analysis

The synthesis of rosiglitazone involves a scalable five-step synthetic route . The starting materials are commercially available, including 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde or 4-hydroxybenzaldehyde, and 1,3-thiazolidine-2,4-dione . The five sequential reaction steps are cyclization, alkylation, etherification, condensation, and reduction .


Molecular Structure Analysis

The molecular formula of “this compound” is C22H23N3O7S . It has a molar mass of 473.499 g/mol .


Chemical Reactions Analysis

“this compound” is a chelating agent, forming complexes of moderate stability . It is also known as (N-1,2-dicarboxyethyl)-d, l-aspartic acid .


Physical And Chemical Properties Analysis

“this compound” is a sodium salt of iminodisuccinic acid . It is stable for several hours in weakly acidic solution (pH> 4-7) even at 100 °C and for weeks in strongly alkaline solutions even at an elevated temperature (50 °C) .

Mechanism of Action

The mechanism of action of rosiglitazone, from which “N-(1,2-Dicarboxyethyl) rosiglitazone” is derived, is by activation of the intracellular receptor class of the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . Rosiglitazone is a selective ligand of PPARγ, and has no PPARα-binding action .

Safety and Hazards

Rosiglitazone, from which “N-(1,2-Dicarboxyethyl) rosiglitazone” is derived, is suspected of damaging fertility or the unborn child . It is also very toxic to aquatic life .

properties

IUPAC Name

2-[5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-2,4-dioxo-1,3-thiazolidin-3-yl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O7S/c1-24(18-4-2-3-9-23-18)10-11-32-15-7-5-14(6-8-15)12-17-20(28)25(22(31)33-17)16(21(29)30)13-19(26)27/h2-9,16-17H,10-13H2,1H3,(H,26,27)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEIFCBFLCYRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)N(C(=O)S2)C(CC(=O)O)C(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956239-35-3
Record name N-(1,2-Dicarboxyethyl) rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956239353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1,2-DICARBOXYETHYL) ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C000RW7GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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